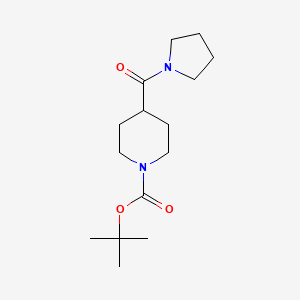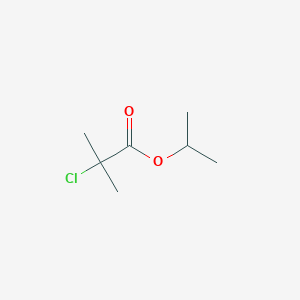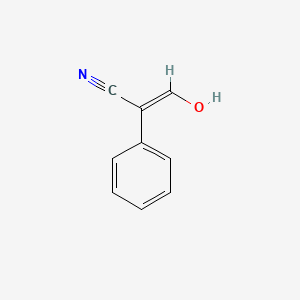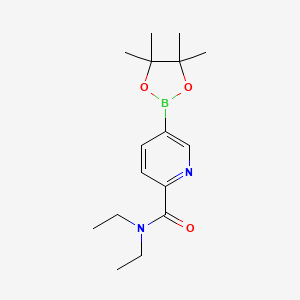
3-(1,1-Difluoroethyl)benzoic acid
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)benzoic acid is a chemical compound with the CAS number 55805-17-9 . It has a molecular weight of 186.16 and its IUPAC name is 3-(1,1-Difluoroethyl)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(1,1-Difluoroethyl)benzoic acid is 1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(1,1-Difluoroethyl)benzoic acid is a powder at room temperature . Its melting point is between 109-110 degrees Celsius .Applications De Recherche Scientifique
1. Benzoic Acid Derivatives in Foods and Additives
Benzoic acid and its derivatives, including 3-(1,1-Difluoroethyl)benzoic acid, are widely used as preservatives due to their antibacterial and antifungal properties. These compounds are also employed as flavoring agents in a variety of products such as foods, cosmetics, hygiene, and pharmaceuticals. Due to their extensive usage, they are commonly found in the environment, including water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
2. Thermodynamic Study in Pharmaceutical Research
In pharmaceutical research, benzoic acid is a model compound for drug substances. Understanding the thermodynamics of benzoic acid and its mixtures with water and organic solvents is crucial for process design in drug formulation. This involves studying phase equilibria which determine stability and solubility, essential for pharmaceutical applications (Reschke, Zherikova, Verevkin, & Held, 2016).
3. Antibacterial Activity of Benzoic Acid Derivatives
The derivatives of benzoic acid, including 3-(1,1-Difluoroethyl)benzoic acid, have been found to exhibit various biological properties such as antimicrobial activity. These properties make them valuable in the development of new drug candidates with potential antibacterial applications (Satpute, Gangan, & Shastri, 2018).
4. Use in Fluorescence Probes
Benzoic acid derivatives are used in the synthesis of novel fluorescence probes. These probes are designed to detect reactive oxygen species selectively, which is essential in biological and chemical applications. The ability to differentiate between various reactive oxygen species using these probes is significant for understanding cellular mechanisms and oxidative stress (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
5. Biosynthesis in Plants and Bacteria
Benzoic acid is a biosynthetic building block in both eukaryotes and prokaryotes, used in the formation of various natural products. The biosynthesis pathways involve different intermediates and processes in plants and bacteria, which have significant implications for the production of natural products and pharmaceuticals (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Safety And Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-(1,1-difluoroethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMFGAQGWWWTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)benzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)








![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
